



Application Note & Protocol: Spectrophotometric Analysis of Nickel Using Salicylaldoxime

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Compound of Interest		
Compound Name:	Salicylaldoxime	
Cat. No.:	B6261931	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the quantitative determination of nickel (II) ions using **salicylaldoxime** as a chelating agent for spectrophotometric analysis. The protocol outlines the preparation of reagents, the procedure for complex formation, and the spectrophotometric measurement. Additionally, it includes key analytical parameters and a visual representation of the experimental workflow.

Introduction

Salicylaldoxime (C₇H₇NO₂) is a well-established organic chelating agent that forms stable, colored complexes with various metal ions, including nickel (II).[1][2] The formation of a distinctively colored nickel-**salicylaldoxime** complex allows for its quantitative determination using spectrophotometry, a technique based on the absorption of light by a colored solution. This method offers a simple, cost-effective, and reliable approach for the analysis of nickel in various samples.

The reaction between nickel (II) and **salicylaldoxime** results in the formation of a stable square-planar complex.[1] The intensity of the color produced is directly proportional to the concentration of nickel, following the Beer-Lambert law within a specific concentration range. This application note details the protocol for this analysis, including optimal conditions and expected performance metrics.



Principle

Nickel (II) ions react with **salicylaldoxime** in a buffered solution to form a colored complex. The stoichiometry of the nickel to a **salicylaldoxime** derivative, 5-Bromo **salicylaldoxime**, has been found to be 1:2.[3] The absorbance of this complex is measured at its wavelength of maximum absorbance (λmax), which for the nickel-**salicylaldoxime** complex is in the visible region.[1] The concentration of nickel in an unknown sample can then be determined by comparing its absorbance to a calibration curve prepared from standard nickel solutions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of nickel using **salicylaldoxime** and its derivatives.

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λmax)	351-490 nm (for Ni(salox) ₂)	
390 nm (for Ni(II)-5-Bromo salicylaldoxime complex)		
Optimal pH for Complex Formation	10.2 (for extraction of Ni(II)-5- Bromo salicylaldoxime complex)	
Stoichiometry (Ni:Ligand)	1:2 (for Ni(II)-5-Bromo salicylaldoxime complex)	
Beer's Law Range	10–90 μg (for Ni(II)-5-Bromo salicylaldoxime complex)	_
Molar Absorptivity (ε)	0.428 × 10 ³ L mol ⁻¹ cm ⁻¹ (for Ni(II)-5-Bromo salicylaldoxime complex)	_
Sandell's Sensitivity	0.7 × 10 ⁻⁵ μg cm ⁻² (for Ni(II)-5-Bromo salicylaldoxime complex)	-



Experimental Protocols

This section provides a detailed step-by-step procedure for the spectrophotometric analysis of nickel using **salicylaldoxime**.

Reagent and Solution Preparation

- Standard Nickel (II) Solution (100 ppm): Dissolve 0.4479 g of nickel (II) sulfate hexahydrate (NiSO₄·6H₂O) in deionized water and dilute to 100 mL in a volumetric flask. Further dilute 10 mL of this solution to 100 mL with deionized water to obtain a 100 ppm standard solution.
- Salicylaldoxime Reagent (1% w/v): Dissolve 1.0 g of salicylaldoxime in 100 mL of 95% ethanol.
- Buffer Solution (pH 10): Prepare an ammonia-ammonium chloride buffer by mixing appropriate volumes of 0.1 M ammonium chloride and 0.1 M ammonia solution to achieve a pH of 10.

Preparation of Calibration Standards

- Pipette 0, 1, 2, 4, 6, 8, and 10 mL of the 100 ppm standard nickel solution into a series of 50 mL volumetric flasks. This will correspond to concentrations of 0, 2, 4, 8, 12, 16, and 20 ppm.
- To each flask, add 5 mL of the pH 10 buffer solution.
- Add 2 mL of the 1% salicylaldoxime reagent to each flask.
- Dilute to the mark with deionized water, mix well, and allow the color to develop for 15 minutes.

Preparation of the Sample Solution

- Accurately weigh or pipette a known amount of the sample containing nickel.
- If the sample is solid, dissolve it in a suitable acid and dilute with deionized water.
- Neutralize the solution and then transfer it to a 50 mL volumetric flask.
- Add 5 mL of the pH 10 buffer solution and 2 mL of the 1% salicylaldoxime reagent.



 Dilute to the mark with deionized water and mix thoroughly. Allow 15 minutes for color development.

Spectrophotometric Measurement

- Set the spectrophotometer to the predetermined wavelength of maximum absorbance (λmax). Based on literature, a wavelength between 390 nm and 430 nm should be evaluated for the specific complex formed.
- Use the "0 ppm" standard (blank) to zero the spectrophotometer.
- Measure the absorbance of each of the calibration standards and the sample solution.
- · Record the absorbance values.

Data Analysis

- Plot a calibration curve of absorbance versus the concentration of the nickel standards.
- Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
- Use the absorbance of the sample solution and the equation of the calibration curve to calculate the concentration of nickel in the sample.

Visualizations

Experimental Workflow

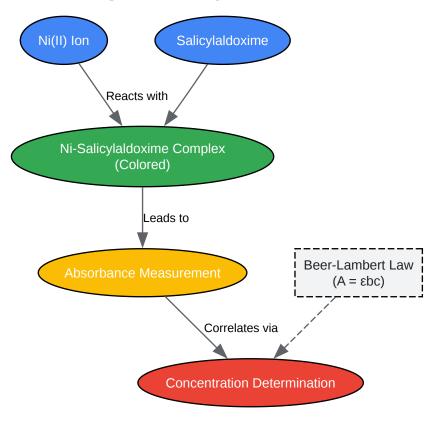


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Caption: Workflow for the spectrophotometric analysis of nickel.



Logical Relationship of Analysis



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Caption: Principle of nickel determination via complex formation.

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